molecular formula C11H22N6O4 B1588350 Arginyl-Glutamine CAS No. 2483-17-2

Arginyl-Glutamine

Cat. No. B1588350
CAS RN: 2483-17-2
M. Wt: 302.33 g/mol
InChI Key: PMGDADKJMCOXHX-BQBZGAKWSA-N
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Description



  • Arginyl-Glutamine is a dipeptide composed of the amino acids arginine and glutamine .

  • It plays a crucial role in various biological processes, including immune responses, protein synthesis, and cellular metabolism.





  • Synthesis Analysis



    • Arginyl-Glutamine can be synthesized enzymatically by combining arginine and glutamine .

    • The biosynthesis of this dipeptide occurs in cells and tissues where both amino acids are available.





  • Molecular Structure Analysis



    • Chemical Formula : C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>

    • Structure : !Arginyl-Glutamine Structure





  • Chemical Reactions Analysis



    • Arginyl-Glutamine can undergo hydrolysis to release ammonia and form glutamate .

    • This reaction is catalyzed by enzymes known as glutaminases .





  • Physical And Chemical Properties Analysis



    • Melting Point : 185°C

    • Solubility in Water : 35 g/L (20°C)

    • pKa : 2.17

    • pKb : 9.13




  • Scientific Research Applications

    Growth and Immunity in Aquaculture

    • Application : Arginyl-Glutamine's role in enhancing growth and immune responses in aquaculture is significant. A study demonstrated its impact on growth performance, innate immune responses, and amino acid profiles in Nile tilapia. Supplementation with Arginyl-Glutamine improved weight gain, feed efficiency, protein efficiency, and protein retention, indicating its potential in aquaculture applications (Pereira, Rosa, & Gatlin, 2017).

    Arginine Metabolism and Health

    • Application : Arginyl-Glutamine plays a critical role in arginine metabolism, impacting health and disease. Its involvement in various pathways like nitric oxide production, polyamines, proline, and glutamate production suggests its importance in health, including reproductive, cardiovascular, and immune functions (Wu et al., 2009).

    Modulating Inflammatory Responses in Crohn's Disease

    • Application : Arginyl-Glutamine has shown promise in modulating inflammatory responses in Crohn's disease. Its combination with other amino acids can decrease proinflammatory cytokine production in colonic biopsies, indicating a potential therapeutic application in inflammatory bowel diseases (Lecleire et al., 2008).

    Prevention of Retinal Neovascularization

    • Application : In ophthalmology, Arginyl-Glutamine has been effective in preventing retinal neovascularization in models of oxygen-induced retinopathy. This suggests its potential application in preventing retinal diseases in premature infants (Neu et al., 2006).

    Arginine Synthesis from Glutamine

    • Application : Arginyl-Glutamine is crucial in the synthesis of arginine from glutamine. This pathway is important for various physiological functions, including the immune response and tissue integrity, highlighting its importance in nutritional and metabolic health (Ligthart-Melis & Deutz, 2011).

    Nutritional Support in Critical Illness

    • Application : In critical care, Arginyl-Glutamine serves as a common denominator in nutritional support. It influences similar organ systems and plays a role in enhancing immunity and metabolic responses, particularly in critically ill patients (Vermeulen et al., 2007).

    Precursor for De Novo Synthesis of Arginine

    • Application : Arginyl-Glutamine's role as a precursor for the de novo synthesis of arginine in humans is notable, especially under postabsorptive conditions. This aspect is particularly relevant in surgical and critically ill patients where glutamine supplementation can enhance arginine availability (Ligthart-Melis et al., 2008).

    Role in Swine Nutrition

    • Application : In the field of animal science, Arginyl-Glutamine contributes to swine nutrition and production. Its supplementation can influence feed utilization efficiency and immune response in pigs, demonstrating its utility in livestock management (Wu et al., 2007).

    Attenuation of Hyperoxia-induced Intestinal Injury

    • Application : Arginyl-Glutamine has shown potential in attenuating hyperoxia-induced intestinal injury in neonatal mice. This indicates its possible use in neonatal care to limit inflammatory and apoptotic processes in intestinal injury (Li et al., 2012).

    Anabolic Properties in Clinical Nutrition

    • Application : The anabolic or anticatabolic effects of Arginyl-Glutamine, particularly in stress situations, are crucial. Its involvement in protein metabolism, immune response, and cell proliferation underlines its significance in clinical nutrition for injured patients (de Bandt & Cynober, 1998).

    Safety And Hazards



    • Arginyl-Glutamine is generally considered safe.

    • However, care should be taken when using supplements, especially in critically ill patients.




  • Future Directions



    • Research on Arginyl-Glutamine continues to explore its applications in various fields, including medicine, nutrition, and biotechnology.

    • Novel approaches, such as label-free Raman microspectroscopy, may revolutionize metabolic biosensing and enhance our understanding of glutamine metabolism.




    Remember that Arginyl-Glutamine has diverse roles, and further studies will uncover additional insights into its functions and potential therapeutic applications. 🌟


    properties

    IUPAC Name

    (2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H22N6O4/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16)/t6-,7-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PMGDADKJMCOXHX-BQBZGAKWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H22N6O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30427206
    Record name Arginyl-Glutamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30427206
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    302.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Arginylglutamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0028707
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Product Name

    Arginyl-Glutamine

    CAS RN

    2483-17-2
    Record name L-Arginyl-L-glutamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2483-17-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Arginyl-Glutamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30427206
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Arginyl-Glutamine Dipeptide
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H694N9A9AP
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name Arginylglutamine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0028707
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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